molecular formula C11H17NO2S B7869147 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone

Cat. No.: B7869147
M. Wt: 227.33 g/mol
InChI Key: AIADVJUADLCYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone is an organic compound with a complex structure that includes a thiophene ring, a hydroxyethyl group, and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid, which is converted to thiophene-2-carboxylic acid chloride using thionyl chloride.

    Formation of the Ethanone Moiety: The acid chloride is then reacted with 2-amino-2-methyl-1-propanol to form the intermediate 2-[(2-hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions with inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive intermediates from decomposing.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can undergo substitution reactions with various electrophiles, such as alkyl halides, to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products

    Oxidation: 2-[(2-Oxo-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone.

    Reduction: 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanol.

    Substitution: N-alkyl derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.

Medicine

    Drug Development: The compound’s structure suggests it could be a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: It may be used in the synthesis of agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as proteins and nucleic acids. The hydroxyethyl and isopropylamino groups allow it to form hydrogen bonds and hydrophobic interactions, respectively, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone: Similar structure but with a methyl group instead of an isopropyl group.

    2-[(2-Hydroxy-ethyl)-ethyl-amino]-1-thiophen-2-yl-ethanone: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

The presence of the isopropyl group in 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its methyl and ethyl analogs, potentially offering different pharmacological or chemical properties.

Properties

IUPAC Name

2-[2-hydroxyethyl(propan-2-yl)amino]-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-9(2)12(5-6-13)8-10(14)11-4-3-7-15-11/h3-4,7,9,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIADVJUADLCYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.